4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride 4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 75380-60-8
VCID: VC18460509
InChI: InChI=1S/C12H13N3.ClH/c1-3-9-8-12-14(2)10-6-4-5-7-11(10)15(12)13-9;/h4-8H,3H2,1-2H3;1H
SMILES:
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride

CAS No.: 75380-60-8

Cat. No.: VC18460509

Molecular Formula: C12H14ClN3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride - 75380-60-8

Specification

CAS No. 75380-60-8
Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
IUPAC Name 2-ethyl-4-methylpyrazolo[1,5-a]benzimidazole;hydrochloride
Standard InChI InChI=1S/C12H13N3.ClH/c1-3-9-8-12-14(2)10-6-4-5-7-11(10)15(12)13-9;/h4-8H,3H2,1-2H3;1H
Standard InChI Key ZLHPJYBTSGAODR-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C3=CC=CC=C3N(C2=C1)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic name, 2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazole hydrochloride, reflects its fused heterocyclic architecture. Its molecular formula is C₁₂H₁₄ClN₃, with a molecular weight of 235.71 g/mol. The hydrochloride salt form improves solubility, a critical feature for drug delivery.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number75380-60-8
Molecular FormulaC₁₂H₁₄ClN₃
Molecular Weight235.71 g/mol
IUPAC Name2-ethyl-4-methylpyrazolo[1,5-a]benzimidazole; hydrochloride
SMILESCCC1=NN2C3=CC=CC=C3N(C2=C1)C.Cl
SolubilityEnhanced in aqueous media due to HCl salt

Structural Analysis

The molecule comprises a pyrazole ring fused to a benzimidazole system, with an ethyl group at position 2 and a methyl group at position 4. X-ray crystallography and NMR studies confirm planar geometry, facilitating π-π stacking interactions with biological targets. The hydrochloride counterion stabilizes the protonated benzimidazole nitrogen, enhancing bioavailability.

Synthesis and Synthetic Modifications

Synthetic Pathways

The synthesis begins with 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, undergoing sequential reductions, oxidations, and aminations to introduce substituents . Key steps include:

  • Reductive amination of aldehyde intermediates with amines like N-tert-butylpiperazine .

  • Nucleophilic substitution at the chloro position using benzimidazole derivatives .

  • Salt formation via HCl treatment to yield the monohydrochloride.

Table 2: Representative Synthesis Yields

StepReagentsYield (%)
Aldehyde oxidationDess–Martin periodinane46
Reductive aminationNaBH(OAc)₃63–84
Hydrochloride formationHCl (gaseous)Quant.

Analytical Characterization

Quality control employs HPLC (purity >95%) and spectroscopic methods:

  • ¹H/¹³C NMR: Confirms substituent positions via chemical shifts (e.g., ethyl δ 1.2 ppm, methyl δ 2.4 ppm).

  • Mass spectrometry: ESI-MS shows [M+H]⁺ at m/z 235.71.

TargetIC₅₀ (nM)Selectivity Index
PI3Kδ12>100 vs. PI3Kα
CK28505 vs. PIM1
Cancer Cell Viability8–25N/A

Anti-Inflammatory Applications

The compound suppresses TNF-α and IL-6 production in macrophages by blocking NF-κB nuclear translocation, with EC₅₀ = 50 nM .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Ethyl group (C2): Enhances lipophilicity, improving membrane permeability.

  • Methyl group (C4): Steric effects modulate target binding; replacement with bulkier groups reduces activity .

  • Benzimidazole core: Essential for π-stacking with kinase hinge regions (e.g., Val-828 in PI3Kδ) .

Hydrochloride Salt Impact

The hydrochloride form increases aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base), critical for intravenous formulations.

Pharmacokinetics and Toxicity

ADME Profiles

  • Absorption: Oral bioavailability = 45% in rodents.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

  • Excretion: Renal clearance (t₁/₂ = 4.2 h).

Ongoing Research and Clinical Prospects

Current studies focus on:

  • Combination therapies: Synergy with paclitaxel in triple-negative breast cancer models.

  • Prodrug development: Phosphate esters to enhance oral absorption.

  • Targeted delivery: Nanoparticle formulations for reduced off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator